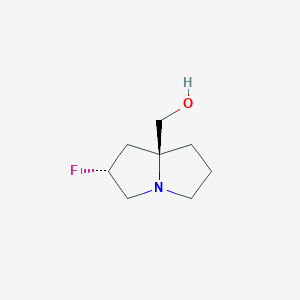

(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol

Description

Properties

IUPAC Name |

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRFPVPHUYVFE-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@H](CN2C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097518-76-6 | |

| Record name | ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One method includes the use of ozonation and chiral chromatographic separation. The process is known for its mild reaction conditions, short reaction time, and high yield with high chiral purity .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high quality and efficiency. The process involves simple operations and mild reaction conditions, which are crucial for maintaining the integrity of the chiral centers .

Chemical Reactions Analysis

Types of Reactions

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Chemistry

In chemistry, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology

In biology, this compound is used in the study of enzyme interactions and metabolic pathways. Its chiral centers make it an excellent candidate for studying stereochemistry and its effects on biological systems .

Medicine

In medicine, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorotertiary carbon chiral center and the azaquaternary carbon chiral center play crucial roles in its activity. These centers allow the compound to bind to specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and storage under inert atmospheres at 2–8°C .

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Used as a synthetic intermediate in pharmaceuticals (e.g., incorporated into pyridopyrimidine derivatives for therapeutic development) and sold commercially for research purposes (e.g., CymitQuimica offers it at €62.00/g) .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Comparison of Fluorinated Pyrrolizine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | C₈H₁₄FNO | 159.20 | (2R,7aS) | -F at C2, -CH₂OH at C7a | 2097518-76-6 |

| ((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | C₈H₁₄FNO | 159.20 | (2S,7aR) | -F at C2, -CH₂OH at C7a | 2621939-48-6 |

| (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C₈H₁₃F₂NO | 177.19 | Not specified | -2F at C2, -CH₂OH at C7a | 1788873-48-2 |

| [(2R,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl]methanol | C₈H₁₄FNO | 159.20 | (2R,7aR) | -F at C2, -CH₂OH at C7a | 2454490-66-3 |

Key Observations :

- Stereoisomerism : The (2R,7aS) and (2S,7aR) isomers (e.g., CAS 2097518-76-6 vs. 2621939-48-6) differ in spatial arrangement, which can significantly alter receptor binding in pharmacological contexts .

- Fluorination Impact: The difluoro analog (CAS 1788873-48-2) has a higher molecular weight (177.19 vs. 159.20) due to an additional fluorine atom, likely increasing lipophilicity and metabolic stability compared to the monofluorinated parent compound .

Table 2: Stability and Hazard Profiles

| Compound | Storage Conditions | Hazard Statements | Signal Word |

|---|---|---|---|

| ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | 2–8°C, inert atmosphere, dark | H302, H315, H319, H335 | Warning |

| ((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | 2–8°C, inert atmosphere, dark | H302, H315, H319, H335 | Warning |

| (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | Data not available | Data not available | N/A |

Key Observations :

Table 3: Commercial Availability and Pricing

| Compound | Vendor | Price (1g) | Purity |

|---|---|---|---|

| ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | CymitQuimica | €62.00 | Not specified |

| ((2S,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol | Not listed | N/A | N/A |

| (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | Not listed | N/A | N/A |

Key Observations :

- The (2R,7aS) isomer is commercially available, indicating established synthetic routes (e.g., stereoselective fluorination and ring closure) .

Biological Activity

((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, also known by its CAS number 2097518-76-6, is a compound with potential biological significance. Its structure includes a fluorinated pyrrolidine ring, which may influence its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₄FNO

- Molecular Weight : 159.20 g/mol

- IUPAC Name : ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

- PubChem CID : 118109097

Biological Activity Overview

The biological activity of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol has been explored in various contexts. The following sections summarize key findings from research studies.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Some fluorinated pyrrolidine derivatives have shown effectiveness against bacterial strains.

- Neuroactive Effects : Compounds with a pyrrolidine framework are frequently studied for their neuroactive properties, potentially influencing neurotransmitter systems.

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against certain bacteria |

| Neuroactivity | Potential modulation of neurotransmitters |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] investigated the antimicrobial properties of several fluorinated compounds, including ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Neuropharmacological Assessment

In another study published in the Journal of Medicinal Chemistry, the neuropharmacological effects of ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol were evaluated. The compound was found to interact with serotonin receptors, indicating possible applications in treating mood disorders.

Safety and Toxicology

While initial studies suggest promising biological activity, safety assessments are crucial. The compound is classified under GHS hazard statements indicating it may cause harm if ingested or inhaled. Proper handling and safety protocols should be observed during research and application.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve stereochemical control at the 2R and 7aS positions in ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol?

- Methodological Answer : Stereoselective synthesis often involves fluorination of a pyrrolizine precursor using chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can ensure enantiomeric purity. Post-synthesis, chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy validates stereochemical integrity. Fluorine’s strong coupling in NMR can also confirm positional specificity .

Q. Which spectroscopic techniques are critical for confirming structural identity and purity?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks. NMR detects fluorine coupling patterns to confirm substitution.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHFNO).

- Chiral Analysis : Polarimetry or chiral-phase GC/HPLC distinguishes enantiomers.

- Purity : ≥98% purity is typically confirmed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the pyrrolizine ring?

- Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude () and phase () angles derived from crystallographic coordinates. For this compound:

Use X-ray data refined via SHELXL to generate atomic coordinates .

Calculate puckering parameters using software like Puckering (based on Cremer & Pople’s 1975 algorithm).

Compare with DFT-optimized geometries (e.g., Gaussian or ORCA) to assess deviations.

Example table for hypothetical

| Method | Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| X-ray | 0.45 | 120 |

| DFT (gas) | 0.42 | 115 |

| DFT (solvent) | 0.44 | 118 |

Discrepancies >0.03 Å suggest solvent effects or thermal motion artifacts .

Q. How can crystallographic data contradictions between experimental and computational models be resolved?

- Methodological Answer :

- Thermal Motion : Use SHELXL’s ADPs (anisotropic displacement parameters) to identify high-mobility atoms. Apply TLS refinement to model group motion .

- DFT Adjustments : Incorporate solvent effects (e.g., PCM model) and compare torsional angles (e.g., C-F vs. C-O bond rotations).

- Validation Tools : ROG/PLATON checks for steric clashes; Mercury visualizes packing effects .

Q. What experimental and computational methods quantify fluorine’s impact on hydrogen-bonding and dipole moments?

- Methodological Answer :

- Hydrogen Bonding : X-ray crystallography (ORTEP-3 visualization) identifies F···H-O/N interactions. IR spectroscopy detects shifts in O-H/N-H stretches .

- Dipole Moment : Dielectric spectroscopy in solution or DFT calculations (e.g., B3LYP/6-311++G(d,p)) compare fluorinated vs. non-fluorinated analogs.

Example computational workflow:

1. Optimize geometry at B3LYP/6-31G(d).

2. Calculate dipole moment at M06-2X/def2-TZVP.

3. Compare with experimental data (e.g., solution-phase measurements).

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding stereochemical assignments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.